

# Z-GGF-CMK: A Technical Guide to Substrate Specificity and Binding Profile

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## Compound of Interest

Compound Name: Z-GGF-CMK

Cat. No.: B1365136

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This technical guide provides an in-depth overview of the substrate specificity and binding profile of **Z-GGF-CMK**, a peptide chloromethyl ketone (CMK) protease inhibitor. The information is compiled from publicly available research and is intended to provide a foundational understanding for researchers and professionals in drug development.

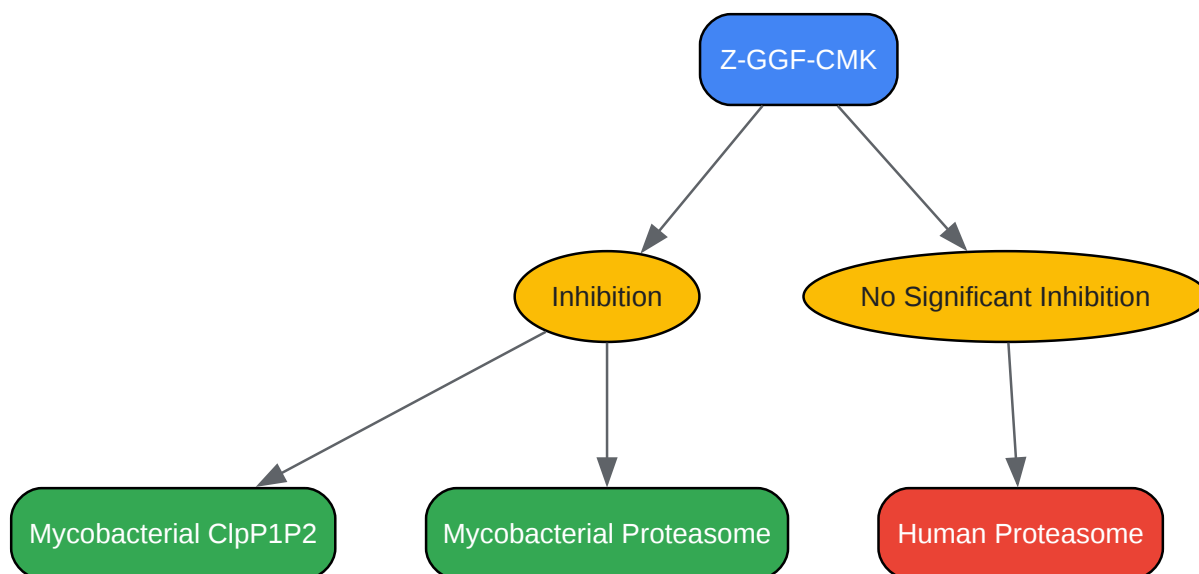
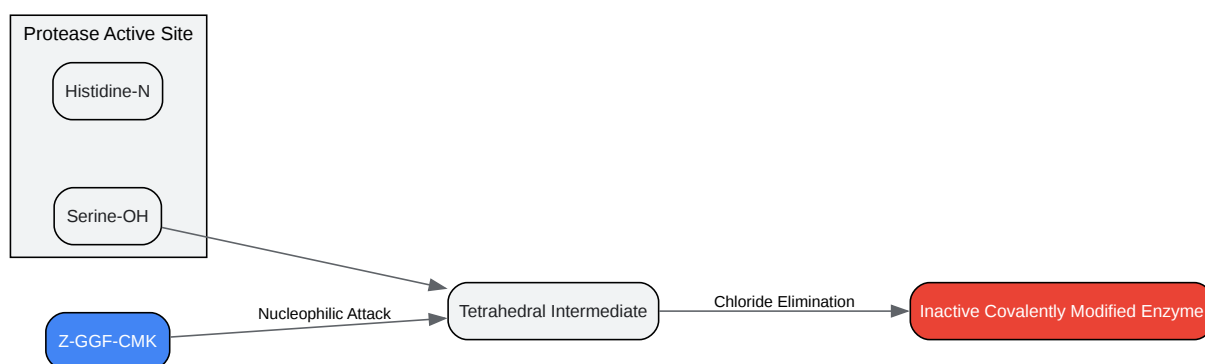
## Introduction

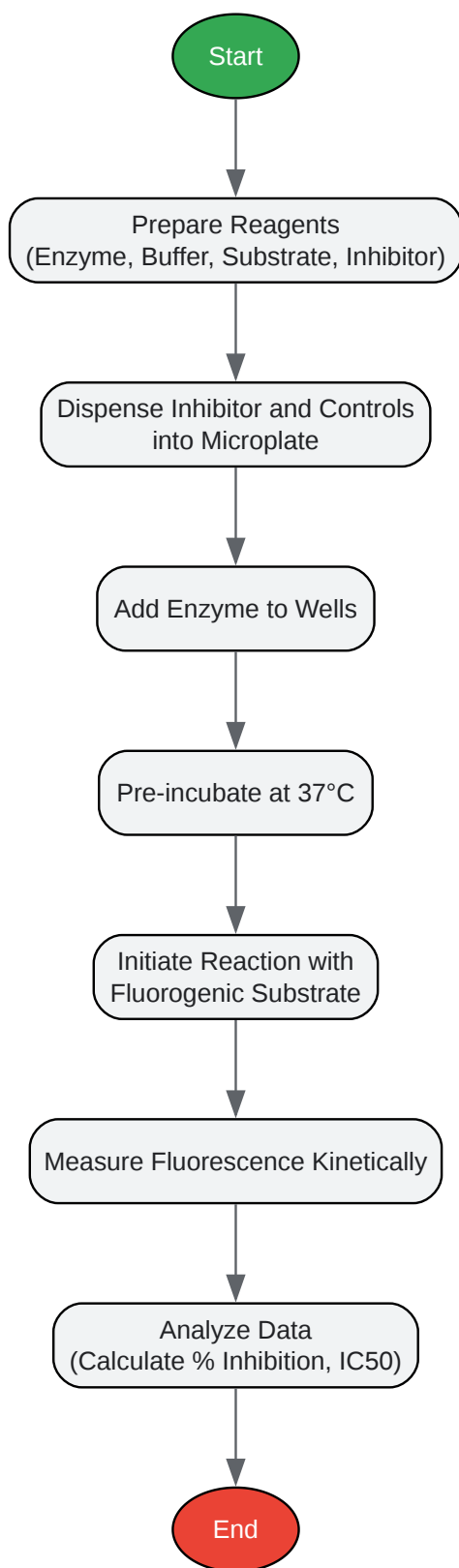
**Z-GGF-CMK** is a synthetic peptide derivative that functions as a protease inhibitor.<sup>[1][2]</sup> Its structure consists of a tripeptide sequence (Gly-Gly-Phe) with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal chloromethyl ketone (CMK) reactive group. This CMK "warhead" allows the molecule to act as an irreversible covalent inhibitor of specific proteases. The primary targets of **Z-GGF-CMK** that have been identified are the caseinolytic protease (ClpP) complexes, particularly the heterodimeric ClpP1P2 found in mycobacteria, and the proteasome.<sup>[1][2]</sup>

## Mechanism of Action and Substrate Specificity

The specificity of **Z-GGF-CMK** is largely determined by its peptide sequence, which mimics the natural substrates of the target proteases. The Gly-Gly-Phe sequence is recognized by the active site of proteases with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine.

The inhibitory action of **Z-GGF-CMK** is achieved through a covalent modification of the catalytic serine residue within the protease's active site. The chloromethyl ketone group is an electrophilic center that is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.





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## References

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